Yessotoxin

Vue d'ensemble

Description

Le chlorure de doxacurium est un agent bloquant neuromusculaire non dépolarisant à action prolongée, principalement utilisé comme complément à l'anesthésie générale pour faciliter l'intubation trachéale et assurer la relaxation musculaire squelettique pendant les interventions chirurgicales . Il appartient à la classe des diesters de benzylisoquinoléinium et est connu pour ses effets secondaires cardiovasculaires minimes et son absence de libération d'histamine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le doxacurium est synthétisé par un procédé en plusieurs étapes impliquant la réaction du chlorure de 3,4,5-triméthoxybenzyle avec la 6,7,8-triméthoxy-1,2,3,4-tétrahydroisoquinoléine pour former le composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec l'acide succinique pour produire du doxacurium .

Méthodes de production industrielle : La production industrielle de doxacurium implique une synthèse à grande échelle utilisant les mêmes réactions chimiques, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le doxacurium subit diverses réactions chimiques, notamment :

Oxydation : Le doxacurium peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le doxacurium en ses formes réduites.

Substitution : Les réactions de substitution peuvent se produire au niveau des groupes méthoxy, conduisant à la formation de dérivés substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du doxacurium .

4. Applications de la recherche scientifique

Le doxacurium a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la relation structure-activité des agents bloquants neuromusculaires.

Biologie : Employé dans la recherche pour comprendre les mécanismes de transmission et de blocage neuromusculaire.

Médecine : Investigated for its potential use in various surgical procedures requiring muscle relaxation.

5. Mécanisme d'action

Le doxacurium exerce ses effets en se liant de manière compétitive aux récepteurs cholinergiques de la plaque motrice, antagonisant l'action de l'acétylcholine. Cela entraîne un blocage de la transmission neuromusculaire, conduisant à une relaxation musculaire. L'action du doxacurium est antagonisée par les inhibiteurs de l'acétylcholinestérase tels que la néostigmine .

Composés similaires :

Pancuronium : Autre agent bloquant neuromusculaire à action prolongée, mais avec des effets cardiovasculaires plus prononcés.

Mivacurium : Un agent bloquant neuromusculaire à action plus courte avec une apparition plus rapide de l'effet.

Atracurium : Connu pour sa durée d'action intermédiaire et sa voie de dégradation unique.

Unicité du doxacurium : Le doxacurium est unique en raison de sa longue durée d'action, de ses effets secondaires cardiovasculaires minimes et de son absence de libération d'histamine, ce qui le rend adapté à une utilisation chez les groupes de patients à haut risque .

Applications De Recherche Scientifique

Doxacurium has several scientific research applications:

Chemistry: Used as a model compound to study the structure-activity relationship of neuromuscular blocking agents.

Biology: Employed in research to understand the mechanisms of neuromuscular transmission and blockade.

Medicine: Investigated for its potential use in various surgical procedures requiring muscle relaxation.

Mécanisme D'action

Doxacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action of doxacurium is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Comparaison Avec Des Composés Similaires

Pancuronium: Another long-acting neuromuscular blocking agent but with more pronounced cardiovascular effects.

Mivacurium: A shorter-acting neuromuscular blocker with a faster onset of action.

Atracurium: Known for its intermediate duration of action and unique degradation pathway.

Uniqueness of Doxacurium: Doxacurium is unique due to its long duration of action, minimal cardiovascular side effects, and lack of histamine release, making it suitable for use in high-risk patient groups .

Activité Biologique

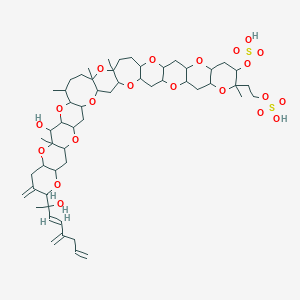

Yessotoxin (YTX) is a polyether marine toxin produced primarily by dinoflagellates, notably Lingulodinium polyedra and Gonyaulax spinifera. This compound accumulates in filter-feeding shellfish, posing significant risks to marine life and human health. Its biological activity has been the focus of extensive research due to its complex interactions with cellular mechanisms, particularly its effects on apoptosis, calcium homeostasis, and potential therapeutic applications.

This compound exhibits a multifaceted mechanism of action that varies depending on the cell type and concentration. Key findings include:

- Calcium Modulation : YTX influences calcium homeostasis by inducing extracellular calcium entry through nifedipine-sensitive channels and inhibiting capacitative calcium entry in human lymphocytes. This modulation affects various cellular processes, including apoptosis and cytoskeletal integrity .

- Caspase Activation : The toxin triggers apoptosis in several cell types, including neuroblastoma and HeLa cells, through the activation of different caspase isoforms. This apoptotic process is often associated with mitochondrial dysfunction and cytoskeletal disruption .

- Induction of Autophagy : In addition to apoptosis, YTX has been shown to induce autophagy in certain cell lines, such as K-562 and BC3H1 cells. This process is linked to endoplasmic reticulum stress and can lead to programmed cell death independent of caspases .

- Genotoxicity and Mitotic Catastrophe : Recent studies have highlighted YTX's potential to cause genotoxic effects, leading to mitotic catastrophe. This phenomenon results in atypical nuclear alterations and can culminate in various forms of cell death .

1. Immunotoxic Effects in Rats

A study involving repeated intraperitoneal injections of YTX at doses of 50 or 70 mg/kg in rats demonstrated significant immunotoxic effects. Findings included:

- Decreased lymphocyte percentages.

- Increased neutrophil counts.

- Histopathological alterations in the spleen.

- Reduced levels of interleukin-6 (IL-6) in plasma .

2. Cytotoxicity in Cell Lines

Research on different cell lines exposed to YTX revealed varied responses:

| Cell Line | Observed Effect | Mechanism |

|---|---|---|

| Human Lymphocytes | Calcium influx, apoptosis | Nifedipine-sensitive channels |

| K-562 | Increased calcium pool depletion | cAMP pathway involvement |

| BC3H1 | Mitotic catastrophe, giant cell formation | Genotoxicity leading to necrosis-like death |

| Neuroblastoma | Apoptosis via mitochondrial pathways | Caspase activation |

These observations underscore the complexity of YTX's biological activity across different cellular environments .

Therapeutic Potential

Despite its toxicity, YTX has been explored for potential therapeutic applications due to its ability to induce specific cell death pathways. For instance:

- Cancer Treatment : The ability of YTX to induce mitotic catastrophe presents a novel approach for targeting cancer cells, potentially enhancing therapeutic outcomes by exploiting genetic instability induced by the toxin .

- Anti-Allergic Properties : Some studies have suggested that YTX may possess anti-allergic activities, further expanding its potential applications beyond mere toxicity .

Propriétés

IUPAC Name |

[(1R,3S,5R,7S,9R,11S,13R,14S,16R,18S,20R,22S,25R,27S,30S,31R,33S,34R,35R,37S,40S,42R,44S,46R,48S)-34-hydroxy-40-[(2R,3E)-2-hydroxy-5-methylideneocta-3,7-dien-2-yl]-13,25,27,30,35-pentamethyl-39-methylidene-13-(2-sulfooxyethyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H82O21S2/c1-10-11-28(2)12-15-51(5,57)50-30(4)20-39-38(71-50)26-46-55(9,74-39)49(56)48-42(70-46)24-41-47(72-48)29(3)13-16-53(7)44(69-41)27-43-54(8,76-53)17-14-31-32(68-43)21-34-33(65-31)22-35-36(66-34)23-40-37(67-35)25-45(75-78(61,62)63)52(6,73-40)18-19-64-77(58,59)60/h10,12,15,29,31-50,56-57H,1-2,4,11,13-14,16-27H2,3,5-9H3,(H,58,59,60)(H,61,62,63)/b15-12+/t29-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43-,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYDZFJGUKMTQB-AVHIVUAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]2[C@H](CC(=C)[C@H](O2)[C@@](C)(/C=C/C(=C)CC=C)O)O[C@@]1([C@@H]9O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H82O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880023 | |

| Record name | Yessotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1143.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Yessotoxins (YTXs) are algal toxins that can be accumulated in edible molluscs. YTX treatment of MCF-7 breast cancer cells causes the accumulation of a 100 kDa fragment of E-cadherin, which we have named ECRA(100). A relative decrease in the concentrations of intact E-cadherin did not accompany the accumulation of ECRA(100) in cytosoluble extracts of MCF-7 cells on the first day of YTX treatment, but a collapse of the E-cadherin system was detected after 2-5 days of treatment with the toxin. An analysis of the general structure of ECRA(100) revealed that it consists of an E-cadherin fragment lacking the intracellular domain of the protein. ECRA(100) was not released into culture media of YTX-treated cells. Accumulation of ECRA(100) was observed in other epithelial cells, such as human intestine Caco-2 and MDCK cells after treatment with YTX. In turn, YTX could not induce accumulation of fragments of other members of the cadherin family, such as N-cadherin in the PC12 cell line and K-cadherin in sensitive cells (MCF-7, Caco-2, MDCK). The accumulation of a 100 kDa fragment of E-cadherin devoid of its intracellular domain induced by YTX was accompanied by reduced levels of beta- and gamma-catenins bound to E-cadherin, without a concomitant decrease in the total cytosoluble pools of beta- and gamma-catenins. Taken together, the results we obtained show that YTX causes the selective disruption of the E-cadherin-catenin system in epithelial cells, and raise some concern about the potential that an algal toxin found in seafood might disrupt the tumour suppressive functions of E-cadherin., ... This paper demonstrates that YTX is a very powerful compound that opens the permeability transition pore (PTP) of the inner mitochondrial membrane of rat liver mitochondria at nanomolar concentrations. The effect requires the presence of a permissive level of calcium, by itself incapable of opening the pore. The direct effect of YTX on PTP is further confirmed by the inhibition exerted by cyclosporin A (CsA) that is known as a powerful inhibitor of PTP opening. Moreover, YTX induces membrane depolarization as shown by the quenching of tetramethylrhodamine methyl ester (TMRM), also prevented by the addition of CsA. YTX caused PTP opening in Morris Hepatoma 1C1 cells, as shown by the occurrence of CsA-sensitive depolarization within minutes of the addition of submicromolar concentrations of the toxin. These results provide a biochemical basis for the mitochondrial alterations observed in the course of intoxication with YTX, offering the first clue into the pathogenesis of diseases caused by YTX, and providing a novel tool to study the PTP in situ., This study reports apoptotic events after yessotoxin (YTX) exposure in L6 (rat) and BC3H1 (mouse) skeletal muscle myoblast cell lines. These cell lines are relevant targets to study the cytotoxic effect since this toxin has been reported as cardiotoxic. Mechanisms of action of YTX in multicellular organisms are not fully elucidated. Cell culture studies can contribute to find some of these mechanisms and trace the molecular pathways involved. The present work shows results from exposing cells to 100 nM purified YTX for 72 h. Morphological and biochemical changes characteristic of apoptotic cell death were evaluated in the two cell lines. Immunofluorescence and western blot techniques showed caspase-3 and caspase-9 activation. Western blot analysis of poly(ADP-ribose)-polymerase (PARP) confirmed caspase-3 activation in both cell lines. DNA fragmentation was not detected in these cell lines. This evidence reflect that oligonucleosomal DNA fragmentation is not a biochemical event that can be used as a definitive apoptotic marker in L6 and BC3H1 myoblast cell lines. The results indicate that the time-course and degree of apoptotic events induced by YTX depend on cell line sensitivity., Yessotoxin (YTX) can induce apoptotic events in myoblast L6 and BC3H1 cell lines from rat and mouse, respectively. The present study indicates that apoptosis induced by YTX in these cell lines can occur through activation of the mitochondrial pathway indicating an intracellular response. Terminal events during mitochondrial-mediated apoptosis involve perturbations to mitochondria resulting in loss of mitochondrial membrane potential (DeltaPsi(m)), permeability transition pore (PTP) opening and the release of proapoptotic factors cytochrome c, smac/DIABLO into the cytosol. Results from western blotting, electron and fluorescent microscopy of YTX-treated myoblast cells provided experimental data for evaluation of cytochrome c, smac/DIABLO release and caspase-9 activation. Loss of mitochondrial membrane potential and swelling of mitochondria indicated an active role of mitochondria during the early phase of apoptosis in L6 and BC3H1 cells after YTX exposure. These observations show that YTX targets mitochondria and involve activation of a cascade of events through mitochondrial regulation., For more Mechanism of Action (Complete) data for YESSOTOXIN (8 total), please visit the HSDB record page. | |

| Record name | YESSOTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

112514-54-2 | |

| Record name | Yessotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112514-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yessotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112514542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yessotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YESSOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6M9FM2L2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | YESSOTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.